molecular formula C8H9NO3S B601492 Faropenem Impurity 13 CAS No. 613670-77-2

Faropenem Impurity 13

Número de catálogo: B601492
Número CAS: 613670-77-2
Peso molecular: 199.23
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Faropenem Impurity 13 is a degradation product of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria. This compound is studied to understand the stability and degradation pathways of Faropenem, which is crucial for ensuring the efficacy and safety of the pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Faropenem Impurity 13 involves several steps, starting from the core structure of Faropenem. One common method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which replaces the allyloxy oxalyl chloride in traditional methods. This approach effectively prevents the generation of polymerization species impurities, improving feedstock conversion and product yield . The method also involves catalytic hydrogenation under acidic conditions to remove silylation protection groups and p-Nitrobenzyl protection groups, which aids in product separation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the isolation of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Faropenem Impurity 13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Sustained-Release Preparations

Faropenem Impurity 13 has been utilized in the development of gastric floating sustained-release formulations. These preparations enhance the drug's bioavailability and prolong its therapeutic effects by allowing it to remain in the stomach for extended periods. A study demonstrated that such formulations could effectively maintain drug levels within the therapeutic range over time, improving patient compliance and treatment outcomes .

Orally Disintegrating Tablets

Research has shown that Faropenem can be formulated into orally disintegrating tablets, which provide rapid absorption and convenience for patients. Clinical trials indicated that these formulations yield high effectiveness rates across various infections, including urinary tract infections and skin infections, with minimal adverse reactions .

Treatment of Urinary Tract Infections

A retrospective cohort study evaluated the efficacy of Faropenem in treating urinary tract infections caused by ESBL-producing Escherichia coli and Klebsiella pneumoniae. Out of 63 patients treated with Faropenem, a significant number showed favorable outcomes, with an estimated minimum inhibitory concentration (MIC) suggesting effective bacterial suppression .

Tuberculosis Treatment

In a randomized controlled trial involving patients with drug-susceptible pulmonary tuberculosis, Faropenem was compared to standard regimens. The results indicated noninferiority of Faropenem in treatment success rates while exhibiting fewer adverse events, highlighting its potential role in tuberculosis management .

Resistance Patterns and Implications

Faropenem's increasing use raises concerns about the development of resistance, particularly among Gram-negative bacteria. A systematic review indicated that while Faropenem maintains efficacy against many pathogens, there are emerging patterns of resistance that could complicate treatment protocols . This necessitates ongoing surveillance and research to understand resistance mechanisms better.

Data Tables

Study Pathogen Efficacy Rate Adverse Events Notes
Retrospective Cohort StudyESBL-producing E. coli84%16% relapseEffective for UTI treatment
Randomized Controlled TrialTuberculosis88%Fewer than controlNoninferior to standard regimen
Sustained-Release Formulation StudyVarious Gram-negative bacteriaSustained levelsMinimalImproved bioavailability

Mecanismo De Acción

Faropenem Impurity 13, like Faropenem, exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death.

Comparación Con Compuestos Similares

Faropenem Impurity 13 can be compared with other penem antibiotics and their impurities. Similar compounds include:

This compound is unique in its specific degradation pathway and the insights it provides into the stability and safety of Faropenem.

Propiedades

Número CAS

613670-77-2

Fórmula molecular

C8H9NO3S

Peso molecular

199.23

Apariencia

White Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-​[(2R)​-​tetrahydro-​2-​furanyl]​- 4-​Thiazolecarboxylic acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.